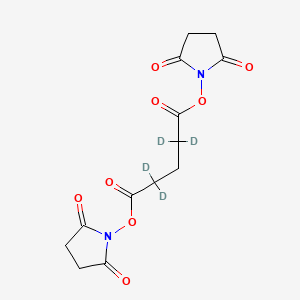
GC-205
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GC-205 is a selective inhibitor of carbonic anhydrase ix (caix)
Applications De Recherche Scientifique
Impact on Aquatic Ecosystems
Research led by Welch et al. (2021) in the project ECORISK2050 highlights the influence of global changes (GCs) on the emission, fate, effects, and risks of chemicals in aquatic ecosystems. This study emphasizes the need to understand how GCs like GC-205 affect the behavior of chemicals from agricultural and urban environments, particularly their impact on aquatic systems and the associated risks to human and ecosystem health (Welch et al., 2021).
Role in Gastric Cancer (GC) Research
Several studies have investigated the role of miR-205, a tumor suppressor, in gastric cancer (GC). Zhang et al. (2020) found that restoring miR-205-3p expression could improve gastric cancer prognosis by preventing epithelial-mesenchymal transition (EMT), a key factor in cancer invasion and metastasis (Zhang et al., 2020). Gong et al. (2019) identified miR-205 as a critical gene in GC progression, influencing cell adhesion and potentially guiding new drug candidates like Sirolimus (Gong et al., 2019). Additionally, Xu et al. (2016) demonstrated that miR-205 significantly suppresses migration and invasion in gastric cancer cells (Xu et al., 2016).
GC-MS Technique and Applications
Chauhan et al. (2014) discussed the versatility and effectiveness of Gas Chromatography-Mass Spectrometry (GC-MS), a technique widely used for quality control and analytical research in various fields including environmental studies and pharmaceuticals (Chauhan et al., 2014).
Propriétés
Formule moléculaire |
C16H18O7 |
|---|---|
Poids moléculaire |
322.313 |
Nom IUPAC |
4-Methyl-8-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one |
InChI |
InChI=1S/C16H18O7/c1-7-6-11(17)23-15-9(7)4-3-5-10(15)22-16-14(20)13(19)12(18)8(2)21-16/h3-6,8,12-14,16,18-20H,1-2H3/t8-,12-,13+,14+,16-/m0/s1 |
Clé InChI |
PZJIAMMOOLQSAI-CQYLLCLRSA-N |
SMILES |
O=C1C=C(C)C2=C(O1)C(O[C@H]3[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O3)=CC=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GC-205; GC 205; GC205 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1192650.png)
![5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile](/img/structure/B1192653.png)

![8-[1-(4-aminocyclohexyl)ethenyl]-5,5-dimethyl-6H-benzo[h]quinazolin-4-amine](/img/structure/B1192661.png)
![2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B1192663.png)

![N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B1192666.png)
